molecular formula C10H9ClN2O B8067544 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole

4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole

Cat. No.: B8067544
M. Wt: 208.64 g/mol
InChI Key: WODQJWDEFYSXJY-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole (CAS 2228421-64-3) is a high-purity pyrazole derivative offered for research and development purposes. With a molecular formula of C10H9ClN2O and a molecular weight of 208.65 g/mol, this compound is a member of the phenylpyrazole class of organic compounds . Pyrazole derivatives are five-membered heterocyclic structures containing two nitrogen atoms and are extensively investigated as core frameworks in medicinal and agrochemical research due to their wide spectrum of biological activities . These activities include anti-inflammatory, antimicrobial, anticancer, and antitumor properties, making them valuable scaffolds in the design of novel therapeutic agents . For instance, certain 1,3-diaryl pyrazole derivatives have demonstrated significant anti-inflammatory activity in pharmacological models, underscoring the research potential of this chemical class . This compound is provided with a guaranteed purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a key building block or intermediate in synthetic chemistry projects, or for probing structure-activity relationships in biological screening assays. For detailed specifications, including spectral data and safe handling information, please refer to the available Certificate of Analysis and Safety Data Sheet.

Properties

IUPAC Name

4-(4-chloro-3-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-10-4-7(2-3-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODQJWDEFYSXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CNN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Dicarbonyl Precursors

A modified procedure involves transesterification of ethyl acetoacetate with 4-chloro-3-methoxybenzyl alcohol under anhydrous conditions at 100°C for 10 hours. The resulting 3-(4-chloro-3-methoxybenzoyl)propanoic acid ethyl ester is hydrolyzed under basic conditions to yield the corresponding 1,3-diketone.

Cyclization with Hydrazine

Treatment of the diketone with hydrazine hydrate in ethanol at 25°C for 30 minutes initiates cyclization, forming the pyrazole ring. Iodine (1.0 mmol) is subsequently added to aromatize the intermediate hydrozone, with the reaction heated to 40°C for 3 hours. Purification via silica gel chromatography (CH₂Cl₂/MeOH, 25:1) yields the target compound in 62–83%.

Sydnone-Based Cycloaddition with Dihaloalkenes

A robust method for introducing halogen and aryl groups involves [3+2] cycloaddition between sydnones and dihaloalkenes.

Preparation of 4-Chloro-3-methoxyphenyl Dihaloalkene

4-Chloro-3-methoxybenzaldehyde undergoes dibromination using triphenylphosphine (20 mmol) and CBr₄ (10 mmol) in CH₂Cl₂ at 0°C. The resultant 1-(2,2-dibromovinyl)-4-chloro-3-methoxybenzene is isolated in 85% yield after column chromatography (petroleum ether/EtOAc, 50:1).

Cycloaddition with 3-Arylsydnones

Heating a mixture of 3-(4-nitrophenyl)sydnone (0.3 mmol), dibromovinyl derivative (0.6 mmol), and Cs₂CO₃ (0.9 mmol) in xylene at 160°C for 16 hours facilitates cycloaddition. The reaction proceeds via a concerted mechanism, forming the pyrazole core with regioselective halogenation at the 4-position. Purification by flash chromatography (petroleum ether/EtOAc, 50:1) affords the product in 68–90% yield.

Post-functionalization of halogenated pyrazoles enables precise aryl group introduction.

Suzuki-Miyaura Coupling

4-Bromo-1H-pyrazole (0.2 mmol) reacts with (4-chloro-3-methoxyphenyl)boronic acid (0.4 mmol) in the presence of Pd(OAc)₂ (0.04 mmol), K₂CO₃ (0.4 mmol), and PPh₃ (0.08 mmol) in DMF at 140°C for 12 hours. The coupling installs the 4-chloro-3-methoxyphenyl group with >80% efficiency, confirmed by ¹H NMR (δ = 7.30–8.35 ppm for aromatic protons).

Hydroxamic Acid-Mediated Cyclization

This approach leverages protected hydroxamic acids to direct pyrazole formation.

Alkylation and Coupling

3-Benzoylpropionic acid ester derivatives are alkylated with methyl bromoacetate, followed by deprotection under acidic conditions. Coupling with benzylhydroxylamine introduces the hydroxamic acid moiety, which cyclizes upon treatment with hydrazine monohydrate in refluxing ethanol.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Cyclocondensation62–8340Mild conditionsRequires pre-functionalized diketone
Sydnone Cycloaddition68–90160Regioselective halogenationHigh energy input
Suzuki Coupling>80140Late-stage functionalizationPd catalyst cost
Hydroxamic Acid70–85100Directs regiochemistryMulti-step synthesis

Chemical Reactions Analysis

4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole exhibits potent anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division. In vitro tests showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5oMCF-70.08Tubulin polymerization inhibition
5oSiHa0.15Tubulin polymerization inhibition
5oPC-30.10Tubulin polymerization inhibition

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays. Compounds derived from this pyrazole have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, a study reported that certain derivatives exhibited comparable anti-inflammatory activity to established drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition (%)Reference DrugReference
A85Diclofenac
B78Celecoxib

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which allows for the formylation of aromatic compounds . This method has been utilized to create derivatives with enhanced biological activity.

Table 3: Synthesis Methods and Yields

MethodYield (%)Comments
Vilsmeier-Haack48Effective for formylation
Condensation Reaction65High yield for substituted pyrazoles

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of a series of triarylpyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound displayed significant antiproliferative activity, leading to further exploration in clinical settings .

Case Study 2: Anti-inflammatory Evaluation

Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives in vivo. The findings suggested that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced side effects .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Functional Groups Biological Activity/Application Reference
This compound C₁₀H₈ClN₂O ~210.64* 4-chloro-3-methoxy phenyl at C4 of pyrazole Chloro, methoxy, pyrazole Potential anti-inflammatory/antimicrobial
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole C₁₇H₁₂ClF₃N₂O 352.74 CF₃ at C3; 4-chlorophenyl at C5; 4-methoxyphenyl at C1 Trifluoromethyl, chloro, methoxy Herbicidal activity
(Z)-4-(4-Chlorostyryl)-3(5)-(2-decyloxyphenyl)-1H-pyrazole C₂₉H₃₈ClN₂O 481.07 Styryl group at C4; decyloxy chain at C3/C5 Styryl, alkoxy Antibacterial (MIC: 1.56 µg/mL)
1-(3-Chloro-4-methylphenyl)-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole C₂₃H₁₈ClN₂O 379.86 Methyl at C3 of chlorophenyl; phenyl at C3 Methyl, phenyl, chloro, methoxy Synthetic intermediate
3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazole C₁₅H₁₁ClN₄O 298.73 Pyridinyl at C4; 4-chloro-3-methoxyphenyl at C3 Pyridine, chloro, methoxy Kinase inhibitory effects

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The trifluoromethyl group in the compound from enhances lipophilicity and metabolic stability, making it effective as a herbicide. Styryl groups (e.g., in ) introduce extended conjugation, improving antibacterial activity through enhanced membrane interaction.

Biological Activity :

  • Chloro and methoxy substituents are associated with anti-inflammatory activity in pyrazole derivatives (e.g., prostaglandin inhibition in ).
  • Long alkoxy chains (e.g., decyloxy in ) improve lipid solubility, enhancing bioavailability in hydrophobic environments.

Synthetic Accessibility :

  • Copper-catalyzed reactions in ionic liquids (e.g., ) offer green chemistry routes for pyrazole synthesis.
  • Intermediate synthesis methods (e.g., chloromethyl pyrazole derivatives in ) are critical for functionalizing the pyrazole core.

Structural and Crystallographic Insights

  • Crystal Structure Validation : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining pyrazole derivatives, ensuring accurate structural determination .
  • Ring Puckering: Pyrazole derivatives often exhibit non-planar conformations, influencing binding to biological targets. General puckering coordinates (amplitude and phase) help quantify these deviations .

Biological Activity

4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting important data tables and case studies.

Chemical Structure and Synthesis

The compound this compound has a distinctive structure characterized by a pyrazole ring substituted with a chloromethoxy phenyl group. The synthesis typically involves the reaction of appropriate phenolic and pyrazole precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including the use of different solvents and catalytic systems.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound. Notably, one study demonstrated that related pyrazole compounds exhibited significant inhibitory effects on glioblastoma cell lines. The compound was shown to inhibit kinase AKT2/PKBβ, a critical pathway in glioma malignancy, suggesting its potential as a therapeutic agent against this aggressive cancer type .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTarget Cancer TypeIC50 (µM)Mechanism of Action
4j (related)Glioblastoma<10AKT2/PKBβ inhibition
This compoundTBDTBDTBD

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. One study reported that certain pyrazole compounds exhibited significant inhibition of paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin . This suggests that this compound may also possess valuable anti-inflammatory properties.

Table 2: Anti-inflammatory Activity Comparison

Compound% Inhibition of EdemaReference Drug Comparison
6b (related)85.23 ± 1.92Indomethacin (72.99%)
This compoundTBDTBD

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For instance, the inhibition of AKT2/PKBβ signaling is particularly relevant in cancer therapy, as this pathway is often dysregulated in tumor cells. The compound may also modulate inflammatory pathways, although further studies are needed to elucidate the precise mechanisms involved.

Case Study: Glioblastoma Treatment

A significant case study examined the effects of related pyrazole compounds on glioblastoma stem cells. The study found that these compounds inhibited neurosphere formation and induced apoptosis in cancer cells while showing minimal toxicity to non-cancerous cells . This highlights the therapeutic potential of pyrazole derivatives in targeting malignant tumors effectively.

Research Findings: Structure-Activity Relationships

Research has also focused on understanding the structure-activity relationships (SAR) of pyrazole derivatives. It was observed that electron-donating groups, such as methoxy substituents, enhance biological activity compared to electron-withdrawing groups . This insight is crucial for the design of more potent analogs.

Q & A

Q. What are the common synthetic routes for 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole and its derivatives?

Methodological Answer: The compound is typically synthesized via cyclization of precursor hydrazines with β-ketoesters or β-diketones. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through sequential cyclization, formylation, oxidation, and acylation steps . Modifications at the 1H-pyrazole core often involve nucleophilic substitution or coupling reactions. For instance, Mannich reactions with diaza-crown ethers under mild conditions (e.g., THF/water, 50°C) yield functionalized derivatives in high yields (~98%) . Purification commonly employs column chromatography with gradients of ethyl acetate/petroleum ether .

Q. How is NMR spectroscopy utilized in characterizing the structure of this compound?

Methodological Answer: ¹H and ¹³C NMR are critical for confirming substitution patterns and regiochemistry. For example, in derivatives like (Z)-4-(4-Chlorostyryl)-3(5)-(2-decyloxyphenyl)-1H-pyrazole, distinct δH shifts for aromatic protons (6.8–7.8 ppm) and alkyl chains (0.8–4.3 ppm) validate structural assignments . Integration ratios and coupling constants (e.g., J = 16 Hz for trans-styryl protons) further confirm stereochemistry. Multiplicity patterns (singlets for para-substituted aryl groups) help distinguish positional isomers .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

Methodological Answer: Antimicrobial activity is screened via agar diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) . For pharmacological evaluation, compounds are tested in enzyme inhibition assays (e.g., carbonic anhydrase isoforms) or receptor-binding studies (e.g., cannabinoid receptors) using radioligand displacement . IC₅₀ values are calculated from dose-response curves, with positive controls (e.g., acetazolamide for carbonic anhydrase) ensuring assay validity .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Challenges include disorder in flexible substituents (e.g., alkoxy chains) and twinning in crystals. Using SHELXL for refinement, anisotropic displacement parameters (ADPs) are applied to non-H atoms, while H atoms are placed geometrically . High-resolution data (<1 Å) improves electron density maps. For twinned data, the HKLF5 format in SHELXL enables twin-law corrections (e.g., BASF parameter optimization) . Validation tools like PLATON (ADDSYM) check for missed symmetry, and R₁ values <0.05 ensure reliability .

Q. How can researchers resolve contradictions in bioactivity data across different substituent modifications?

Methodological Answer: Discrepancies often stem from steric effects or electronic perturbations. For example, trifluoromethyl groups at the 3-position enhance carbonic anhydrase inhibition (IC₅₀ = 12 nM) due to increased electronegativity, while bulkier substituents reduce activity . Multivariate analysis (e.g., PCA or QSAR models) correlates substituent parameters (Hammett σ, π) with bioactivity . Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) validate target engagement .

Q. What strategies optimize reaction yields for triazole-pyrazole hybrids?

Methodological Answer: Click chemistry (CuAAC) using copper sulfate/sodium ascorbate in THF/water (1:1) at 50°C for 16 hours achieves >60% yields for triazole conjugates . Microwave-assisted synthesis reduces reaction times (1–2 hours) and improves regioselectivity. Protecting groups (e.g., tosyl) prevent side reactions during heterocycle formation . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) removes Cu residues .

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?

Methodological Answer: Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) dimers from N–H···O or O–H···N interactions . For example, the phenol group in 4-Chloro-2-(1H-pyrazol-3-yl)phenol forms intermolecular O–H···N bonds (2.85 Å), stabilizing layered packing . Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···Cl vs. H···π), guiding cocrystal design for enhanced solubility .

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